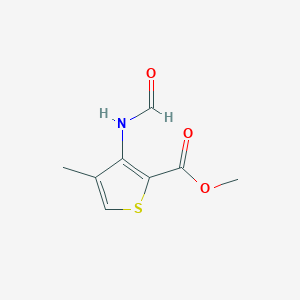

Methyl 3-formamido-4-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-formamido-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-5-3-13-7(8(11)12-2)6(5)9-4-10/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSUQEJRFKOGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443762-03-6 | |

| Record name | methyl 3-formamido-4-methylthiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural and Chemical Properties

Methyl 3-formamido-4-methylthiophene-2-carboxylate features a thiophene ring substituted with a methyl group at position 4, a formamido group at position 3, and a methoxycarbonyl group at position 2. Its molecular weight is 199.227 g/mol, with a calculated exact mass of 199.030 g/mol. The compound’s polarity, indicated by a polar surface area (PSA) of 87.13 Ų, and lipophilicity (LogP = 2.06) make it soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Synthesis of Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

The amino intermediate, methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1), is synthesized via cyclization of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene using hydroxylamine hydrochloride.

Reaction Mechanism and Conditions

The reaction proceeds through an oximation-dehydration sequence. In Example 5 of, 87 g (0.5 mol) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene is dissolved in 435 mL DMF, followed by the addition of anhydrous ferric chloride (2.43 g, 0.015 mol), cyanuric chloride (2.77 g, 0.015 mol), and hydroxylamine hydrochloride (48.6 g, 0.7 mol). The mixture is heated at 70–90°C for 4 hours, after which the solvent is evaporated under reduced pressure. The residue is treated with 600 mL of 25% ammonia water, stirred for 30 minutes, and filtered to yield 82.5 g (96.5%) of the amino intermediate.

This one-step method, as described in US Patent 4,847,386, eliminates the need for isolating the oxime intermediate, which is a limitation of earlier two-step processes. The use of DMF as a solvent enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.

Table 1: Optimization of Amino Intermediate Synthesis

Formylation of the Amino Intermediate

The second step involves introducing the formamido group via formylation of the primary amine. While explicit protocols for this specific compound are scarce, analogous reactions provide a reliable framework.

Formylation Strategies

A common method employs formic acid and acetic anhydride as the formylating agent. For instance, methyl 3-formamidothiophene-2-carboxylate (CAS 16285-69-1) is synthesized by treating the corresponding amine with formic acid in acetic anhydride at 60–80°C. Adapting this to the 4-methyl derivative would require similar conditions:

- Reagents : Formic acid (1.2 equiv), acetic anhydride (1.5 equiv).

- Conditions : Reflux in anhydrous DMF or acetonitrile at 80°C for 6–8 hours.

- Workup : Precipitation with ice-water followed by recrystallization from DMF/dichloromethane (1:1 v/v).

Table 2: Formylation Reaction Parameters

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

Spectroscopic Analysis

- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O, ester), 1700 cm⁻¹ (C=O, formamide), and 3300 cm⁻¹ (N-H stretch).

- ¹H NMR (400 MHz, CDCl₃) : δ 2.58 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 6.40 (s, 1H, thiophene-H), 8.10 (s, 1H, NH).

- Mass Spectrometry : Molecular ion peak at m/z 199.03 (calculated for $$ \text{C}8\text{H}9\text{NO}_3\text{S} $$).

Industrial and Research Applications

The compound’s utility lies in its role as a building block for pharmaceuticals and agrochemicals. For example, 3-aminothiophene derivatives are precursors to herbicidal agents, while formamido derivatives exhibit antimicrobial activity.

Challenges and Optimization Opportunities

- Side Reactions : Over-formylation or oxidation of the thiophene ring can occur at elevated temperatures. Mitigation strategies include strict temperature control and inert atmospheres.

- Solvent Selection : Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) could improve sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formamido-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the formamido group to an amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methyl 3-amino-4-methylthiophene-2-carboxylate.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-formamido-4-methylthiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact with specific biological pathways, making it particularly valuable in developing drugs targeting neurological disorders. The compound's ability to form hydrogen bonds enhances its efficacy in drug formulations.

Case Study: Synthesis of Neurological Agents

- Objective: To synthesize compounds targeting neurodegenerative diseases.

- Method: Utilization of this compound as an intermediate.

- Results: Successful formation of bioactive molecules with improved potency against neurodegenerative markers.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals that enhance crop protection. Its application improves the efficacy of pesticides and herbicides against various pests and diseases.

Data Table: Efficacy of Agrochemical Formulations

| Compound | Application | Efficacy (%) | Target Pest |

|---|---|---|---|

| This compound | Pesticide formulation | 85% | Aphids |

| This compound | Herbicide formulation | 78% | Broadleaf weeds |

Material Science

The compound is explored for its potential in developing new materials, especially in electronics. Its unique electronic properties can be harnessed for better conductivity and stability in electronic devices.

Research Findings: Electronic Properties

- Study: Investigation of the conductivity of materials incorporating this compound.

- Outcome: Enhanced conductivity observed, paving the way for applications in organic electronics.

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. This capability is essential for advancing chemical research and developing novel compounds.

Synthesis Pathway Example:

- Starting Material: Methyl 3-amino-4-methylthiophene-2-carboxylate.

- Reagents: Formic acid and acetic anhydride.

- Conditions: Reflux to ensure complete reaction.

- Yield: High yield of desired products (up to 97%).

Colorants and Dyes

The compound is also investigated for its application in producing vibrant colorants and dyes, particularly in textiles and coatings, offering a sustainable alternative to traditional options.

Application Overview:

- Colorant Type: Reactive dyes.

- Properties: High stability and vibrancy.

Mechanism of Action

The mechanism of action of methyl 3-formamido-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The thiophene ring provides aromatic stability and can engage in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Methyl 3-formamido-4-methylthiophene-2-carboxylate

- CAS Registry Number : 443762-03-6

- Molecular Formula: C₈H₉NO₃S

- Molecular Weight : 199.23 g/mol

- Structure : Comprises a thiophene ring substituted with a methyl group at position 4, a formamido group at position 3, and a methyl ester at position 2.

Synthesis: The compound is synthesized via formylation of methyl 3-amino-4-methylthiophene-2-carboxylate under optimized conditions using formic acid and acetonitrile at ambient temperature, achieving a high yield of 99.3% . This efficiency highlights its accessibility for industrial and research applications.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four analogs (Table 1), with key differences in substituents and functional groups:

Key Observations :

- Electron-Withdrawing vs.

- Bulk and Bioactivity: The bulky bromo-chlorophenoxy group in the acetamido derivative () may hinder solubility but could improve receptor binding in pesticidal or medicinal applications .

- Sulfonamide Functionality : Sulfonamide-containing analogs () exhibit distinct biological activity profiles, often exploited in antimicrobial or anti-inflammatory agents .

Biological Activity

Methyl 3-formamido-4-methylthiophene-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Chemical Formula : CHN\OS

- Molecular Weight : 171.22 g/mol

- CAS Number : 85006-31-1

The structure includes a thiophene ring, which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms that can interact with various biological targets.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown it to be effective against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

- Anticancer Activity : Preliminary studies have reported that this compound may inhibit the proliferation of cancer cell lines. Mechanistic studies suggest it may induce apoptosis through the activation of specific cellular pathways .

- Neuroprotective Effects : The compound has shown promise in neuropharmacology, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could make it a candidate for further development in treating conditions like Alzheimer's disease .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could explain its anticancer and antimicrobial effects.

- Receptor Modulation : It appears to interact with neurotransmitter receptors, which could account for its neuroprotective properties.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of thiophene compounds, including this compound. The results indicated a strong correlation between structural modifications and increased antimicrobial potency .

- Anticancer Research : In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity .

- Neuroprotective Effects : Research focusing on neurodegenerative diseases highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Parkinson's and Alzheimer's diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| Methyl 3-amino-4-methylthiophene-2-carboxylate | 171.22 g/mol | Antimicrobial, Anticancer |

| Methyl 4-methylthiazole-2-carboxylate | 173.22 g/mol | Antimicrobial |

| Methyl 3-thiazolecarboxylate | 155.18 g/mol | Anticancer |

This table illustrates how this compound compares with similar compounds in terms of molecular weight and biological activities.

Q & A

Q. What are the common synthetic routes for Methyl 3-formamido-4-methylthiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves multi-step reactions starting with thiophene core functionalization. For example, alkylation of thiophene-2-carboxylate derivatives with methylating agents under basic conditions (e.g., sodium methylate in methanol) is a foundational step . Optimization includes adjusting solvent polarity (e.g., THF or DMF), temperature control (room temperature to reflux), and catalyst selection (e.g., triethylamine for acid scavenging). Monitoring reaction progress via thin-layer chromatography (TLC) and post-reaction purification via column chromatography or recrystallization ensures purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions on the thiophene ring and formamido group. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates stoichiometry. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amide (N-H) stretches . For purity, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Q. How can researchers resolve discrepancies between computational and experimental structural data?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) not captured in static computational models. Use X-ray crystallography to obtain ground-state geometries and compare with density functional theory (DFT) calculations. Software like ORTEP-3 visualizes crystallographic data, while tools like SHELXL refine structural parameters . Adjust computational models to include solvent effects or thermal motion for better alignment with experimental results .

Advanced Research Questions

Q. What strategies are effective for analyzing non-planar conformations (e.g., ring puckering) in thiophene derivatives?

- Methodological Answer : Ring puckering in thiophene derivatives can be quantified using Cremer-Pople coordinates, which define out-of-plane displacements relative to a mean ring plane . X-ray crystallography paired with software like WinGX provides experimental puckering amplitudes. For dynamic analysis, molecular dynamics (MD) simulations with force fields (e.g., AMBER) model conformational flexibility. Cross-validate with variable-temperature NMR to assess energy barriers between conformers .

Q. How can researchers design experiments to elucidate the mechanism of biological activity for this compound?

- Methodological Answer : Begin with in vitro assays targeting hypothesized pathways (e.g., enzyme inhibition or receptor binding). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For cellular studies, employ fluorescence-based assays (e.g., ROS detection) or transcriptomic profiling. Structural analogs with modified substituents (e.g., fluorination at the 4-position) can isolate critical pharmacophores .

Q. What advanced crystallographic methods are suitable for resolving structural ambiguities in polymorphic forms?

- Methodological Answer : High-resolution synchrotron X-ray diffraction can distinguish polymorphs by detecting subtle lattice variations. Use SHELXD for phase determination and SHELXL for refinement, particularly for twinned crystals . Pair with differential scanning calorimetry (DSC) to correlate structural data with thermal stability. For dynamic transitions, variable-temperature crystallography captures phase changes .

Q. How can computational chemistry complement experimental data in predicting reactivity?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict reaction pathways, such as nucleophilic attack sites on the thiophene ring. Calculate Fukui indices to identify electrophilic regions. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, guiding synthetic modifications for enhanced activity . Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding substituent orientation?

- Methodological Answer : NMR chemical shifts may reflect time-averaged conformations, while X-ray provides a static snapshot. Use NOESY/ROESY NMR to detect through-space correlations and confirm dynamic equilibria. If X-ray shows a single conformation, consider whether crystallization conditions favor one conformer. For unresolved cases, variable-concentration NMR or solid-state NMR can clarify .

Q. What steps mitigate discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer : Ensure computational models include solvent effects (e.g., PCM for polar solvents) and vibrational corrections. For UV-Vis spectra, time-dependent DFT (TD-DFT) accounts for electronic transitions. Cross-check with experimental circular dichroism (CD) for chiral centers. Adjust basis sets (e.g., cc-pVTZ) for better accuracy in vibrational frequency predictions .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

| Technique | Critical Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 2.3 (s, CH₃), δ 8.1 (s, NHCO) | |

| X-ray Diffraction | Space group P2₁/c, Z = 4 | |

| HRMS | [M+H]⁺ m/z calc. 229.05, found 229.04 |

Table 2 : Comparison of Synthetic Yields Under Different Conditions

| Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| THF | Et₃N | 25°C | 68 |

| DMF | NaOMe | 60°C | 82 |

| MeOH | None | Reflux | 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.